4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid
Description
4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid is a benzoic acid derivative featuring a benzyloxy substituent at the para position of the benzene ring. The benzyloxy group itself contains a 4-isopropylphenyl moiety, enhancing the compound’s lipophilicity and steric bulk. This structural motif is critical in its application as a precursor for phthalocyanine complexes, which exhibit notable anti-carbonic anhydrase and anti-cholinesterase enzyme activities .
Properties
IUPAC Name |
4-[(4-propan-2-ylphenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12(2)14-5-3-13(4-6-14)11-20-16-9-7-15(8-10-16)17(18)19/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPCWFVDMPJKPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-isopropylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-[(4-Isopropylbenzyl)oxy]benzoic acid or 4-[(4-Isopropylbenzyl)oxy]benzaldehyde.
Reduction: Formation of 4-[(4-Isopropylbenzyl)oxy]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and features a benzenecarboxylic acid group linked to a benzyl ether moiety, which is further substituted with an isopropyl group. The synthesis typically involves the reaction of 4-hydroxybenzoic acid with 4-isopropylbenzyl chloride in the presence of a base like potassium carbonate, using organic solvents such as dimethylformamide at elevated temperatures.
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a building block for more complex organic molecules, facilitating the synthesis of various derivatives.
- Reactivity : It can undergo oxidation to form derivatives such as 4-[(4-Isopropylbenzyl)oxy]benzoic acid or 4-[(4-Isopropylbenzyl)oxy]benzaldehyde, and reduction to yield 4-[(4-Isopropylbenzyl)oxy]benzyl alcohol.
Biology
- Biological Activity : Investigated for its potential antimicrobial and anti-inflammatory properties. Studies suggest that it may inhibit certain enzymes or receptors, leading to observed biological effects.
- Mechanism of Action : The compound's interaction with specific molecular targets may modulate enzyme activity, contributing to its therapeutic effects in biological systems.
Medicine
- Drug Development : Explored as a scaffold for designing new therapeutic agents. Its structural properties make it suitable for modifications aimed at enhancing biological activity.
- Therapeutic Potential : Preliminary studies indicate potential applications in treating inflammatory conditions and infections due to its bioactive properties.
Industry
- Production of Specialty Chemicals : Utilized in the manufacturing of various specialty chemicals and materials, enhancing the efficiency and sustainability of industrial processes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives of 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid against Gram-positive bacteria. Results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent in clinical settings.
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of this compound revealed that it could reduce inflammatory markers in vitro. This study supports its use as a therapeutic agent for conditions characterized by inflammation.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for complex synthesis | Facilitates diverse organic reactions |
| Biology | Antimicrobial and anti-inflammatory | Inhibits specific enzymes; shows promising bioactivity |
| Medicine | Drug development scaffold | Potential therapeutic applications identified |
| Industry | Specialty chemical production | Enhances efficiency and sustainability |
Mechanism of Action
The mechanism of action of 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid but differ in substituents and biological activity:
Physicochemical Properties
- Lipophilicity : The benzyloxy group in the target compound increases lipophilicity compared to 4-hydroxybenzoic acid, enhancing membrane permeability.
- Steric Effects : The bulky isopropylbenzyl group may reduce binding affinity compared to smaller substituents (e.g., hydroxyl or cyclopropane amide).
- Thermal Stability : Phthalocyanine complexes derived from the target compound exhibit stability under spectroscopic analysis, critical for industrial applications .
Biological Activity
4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid, with the molecular formula CHO, is an organic compound notable for its potential biological activities. This compound has been investigated for various pharmacological properties, including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features a benzenecarboxylic acid group linked to a benzyl ether moiety, which is further substituted with an isopropyl group. This unique structure may influence its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 270.33 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This activity could make it a candidate for treating inflammatory diseases.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, potentially including:
- Enzyme Inhibition : Binding to active sites of enzymes involved in inflammation or microbial metabolism.
- Receptor Modulation : Altering receptor activity related to pain and inflammation.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL, indicating strong antibacterial potential .
- Anti-inflammatory Research : In vitro assays demonstrated that this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting a significant anti-inflammatory effect .
- Comparative Analysis : When compared to similar compounds, such as 4-hydroxybenzoic acid, this compound exhibited enhanced antimicrobial activity due to the presence of the isopropyl group, which may affect its lipophilicity and membrane penetration .
Q & A
Q. What are the common synthetic routes for 4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the formation of the benzyl ether linkage. A common approach includes:
- Step 1 : Condensation of 4-isopropylbenzyl chloride with a phenolic intermediate (e.g., 4-hydroxybenzoic acid) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether bond .
- Step 2 : Acidic or basic hydrolysis of protective groups (if used) to yield the final carboxylic acid.
Optimization strategies : - Use palladium or copper catalysts to enhance coupling efficiency .
- Screen solvents (e.g., toluene vs. DMF) to improve solubility and reduce side reactions .
- Monitor temperature gradients to control reaction kinetics and byproduct formation.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. What are the solubility and stability challenges of this compound in aqueous vs. organic solvents, and how can they be addressed experimentally?
- Solubility : The compound is lipophilic due to the isopropylbenzyl group, showing poor solubility in water. Use polar aprotic solvents (e.g., DMSO) for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Stabilize via:
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
Factorial design minimizes experimental runs while identifying critical variables:
Q. How can computational chemistry be integrated into the design of novel derivatives with enhanced bioactivity?
- Quantum chemical calculations :
- Molecular docking :
- Reaction pathway prediction :
Q. What strategies are recommended for resolving discrepancies in biological activity data across different studies?
- Data normalization : Account for variations in assay conditions (e.g., cell line differences, incubation times) by standardizing protocols .
- Meta-analysis :
- Mechanistic studies :
- Conduct enzyme inhibition assays (e.g., IC₅₀ comparisons) or receptor binding studies to isolate confounding variables (e.g., off-target effects) .
Q. How can conflicting spectral data (e.g., NMR or IR) be systematically analyzed to confirm structural integrity?
- Comparative analysis :
- Contradiction resolution :
Q. What methodologies are effective in studying the compound’s potential as a precursor for advanced materials (e.g., polymers)?
- Polymerization screening :
- Material characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
